2-Oxohexanoic acid

Catalog No.
S592940
CAS No.
2492-75-3
M.F
C6H10O3
M. Wt
130.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Oxohexanoic acid

CAS Number

2492-75-3

Product Name

2-Oxohexanoic acid

IUPAC Name

2-oxohexanoic acid

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

InChI

InChI=1S/C6H10O3/c1-2-3-4-5(7)6(8)9/h2-4H2,1H3,(H,8,9)

InChI Key

XNIHZNNZJHYHLC-UHFFFAOYSA-N

SMILES

CCCCC(=O)C(=O)O

Synonyms

2-ketocaproate, 2-oxohexanoate, alpha-ketocaproic acid, alpha-ketocaproic acid, sodium salt

Canonical SMILES

CCCCC(=O)C(=O)O

The exact mass of the compound 2-Oxohexanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Oxo fatty acids [FA0106]. However, this does not mean our product can be used or applied in the same or a similar way.

2-Oxohexanoic acid (CAS: 2492-75-3), also known as alpha-ketocaproic acid, is a six-carbon straight-chain alpha-keto acid. In industrial and clinical procurement, it is primarily sourced as an obligate precursor for the biocatalytic synthesis of the non-canonical amino acid L-norleucine and as a highly specific substrate for diagnostic enzymatic assays. Unlike shorter-chain or branched alpha-keto acids, its specific carbon chain length and lack of branching dictate its unique binding affinity in the active sites of engineered omega-transaminases, branched-chain aminotransferases (BCATs), and sperm-specific lactate dehydrogenase (LDH-C4). Procurement decisions typically hinge on its purity, as precise substrate concentrations are critical for achieving high enantiomeric excess in asymmetric synthesis and avoiding background interference in clinical diagnostics [1].

Substituting 2-oxohexanoic acid with closely related analogs, such as 2-oxopentanoic acid (alpha-ketovaleric acid) or branched isomers like 2-oxoisocaproic acid, fundamentally alters downstream product identity and assay viability. In biocatalysis, using a five-carbon or branched precursor yields L-norvaline or L-leucine, respectively, failing to produce the target L-norleucine required for specific peptide therapeutics. In clinical diagnostics, substituting 2-oxohexanoic acid with standard ubiquitous substrates like pyruvate eliminates assay specificity, as ubiquitous lactate dehydrogenase isoenzymes (LDH-1 and LDH-5) will readily consume pyruvate, masking the activity of the target LDH-C4 biomarker. Furthermore, branched-chain analogs exhibit severe substrate inhibition at low millimolar concentrations in aminotransferase assays, disrupting process kinetics and rendering them unsuitable as direct kinetic substitutes [1].

Exclusive Substrate Specificity for LDH-C4 Diagnostic Assays

In the clinical quantification of LDH-C4 (a biomarker for male fertility), 2-oxohexanoic acid serves as the exclusive substrate. Assays utilizing 2-oxohexanoate demonstrate an apparent Km of 11.2 mmol/L for LDH-C4, producing hydroxyhexanoate. Crucially, ubiquitous lactate dehydrogenase isoenzymes LDH-1 and LDH-5 exhibit zero activity toward 2-oxohexanoate. In contrast, standard substrates like pyruvate are rapidly consumed by all LDH isoenzymes, making them useless for selective LDH-C4 quantification in seminal plasma [1].

Evidence DimensionEnzyme Isoenzyme Specificity (LDH-C4 vs LDH-1/5)
Target Compound Data2-Oxohexanoic acid: Exclusively utilized by LDH-C4 (Km = 11.2 mmol/L)
Comparator Or BaselinePyruvate: Consumed indiscriminately by LDH-1, LDH-5, and LDH-C4
Quantified Difference100% selectivity for LDH-C4 over LDH-1/5 with 2-oxohexanoic acid
ConditionsBichromatic spectrophotometric assay of human seminal plasma

Procuring 2-oxohexanoic acid is mandatory for formulating selective LDH-C4 diagnostic kits, as standard LDH substrates cannot differentiate between sperm-specific and ubiquitous isoenzymes.

High-Yield Precursor for Enantiopure L-Norleucine Production

2-Oxohexanoic acid is the direct precursor for the asymmetric synthesis of L-norleucine via engineered omega-transaminases. Using the L57A transaminase variant, 100 mM of 2-oxohexanoic acid achieves 99.1% conversion and >99.9% enantiomeric excess (ee) of L-norleucine within 2 hours. The engineered enzyme exhibits a 39-fold increase in activity for 2-oxohexanoic acid compared to the wild-type baseline. Substituting with 2-oxopentanoic acid yields a different product (L-norvaline) and exhibits different binding kinetics, confirming that 2-oxohexanoic acid cannot be substituted when L-norleucine is the target [1].

Evidence DimensionProduct Identity and Conversion Rate
Target Compound Data2-Oxohexanoic acid: Yields L-norleucine (>99.1% conversion, >99.9% ee)
Comparator Or Baseline2-Oxopentanoic acid: Yields 5-carbon L-norvaline
Quantified DifferenceExclusive generation of 6-carbon L-norleucine vs 5-carbon analog
Conditions100 mM substrate, 200 mM isopropylamine, engineered L57A omega-transaminase, 2h reaction

Buyers manufacturing L-norleucine for peptide therapeutics must procure this exact 6-carbon keto acid to ensure correct product identity and >99.9% enantiomeric purity.

Enhanced Enzyme Loading Economics in LAAO Cascades

In multi-enzyme cascades utilizing L-amino acid oxidase (hcLAAO4) for co-substrate recycling during transaminase-catalyzed kinetic resolutions, the 2-oxohexanoic acid / L-norleucine redox couple significantly outperforms the standard pyruvate / L-alanine system. Complete conversion using the 2-oxohexanoic acid system requires an hcLAAO4 concentration of only 34 μg/mL. In contrast, the pyruvate-based system requires 155 μg/mL of the oxidase to achieve the same complete conversion, representing a nearly 5-fold reduction in required enzyme loading when utilizing the 6-carbon substrate [1].

Evidence DimensionRequired Oxidase Concentration for Complete Conversion
Target Compound Data2-Oxohexanoic acid / L-norleucine system: 34 μg/mL hcLAAO4
Comparator Or BaselinePyruvate / L-alanine system: 155 μg/mL hcLAAO4
Quantified Difference78% reduction in required enzyme loading (1/5th the concentration)
ConditionshcLAAO4-coupled transaminase cascade for co-substrate recycling

Selecting the 2-oxohexanoic acid system drastically reduces expensive enzyme loading requirements in industrial biocatalytic cascades, directly improving process profitability.

Kinetic Stability Over Branched-Chain Keto Acids in BCAT Assays

When evaluating substrates for recombinant branched-chain amino acid aminotransferases (BCATs), straight-chain 2-oxohexanoic acid provides a stable kinetic profile at higher concentrations compared to closely related branched-chain analogs. While branched oxoacids like 3-methyl-2-oxopentanoic acid and 3-methyl-2-oxobutanoic acid trigger pronounced substrate inhibition at concentrations above 0.2 mM and 2 mM respectively (dropping to 20-50% activity at 6 mM), straight-chain aliphatic keto acids like 2-oxohexanoic acid do not exhibit this severe low-concentration bottleneck, allowing for more robust assay design and higher substrate loading [1].

Evidence DimensionOnset of Substrate Inhibition
Target Compound Data2-Oxohexanoic acid: Stable kinetics at millimolar concentrations
Comparator Or Baseline3-methyl-2-oxopentanoic acid: Pronounced inhibition >0.2 mM
Quantified DifferenceOrder-of-magnitude higher tolerance before substrate inhibition onset
ConditionsRecombinant BCAT (TTX) continuous assay monitoring NADH oxidation

Allows assay developers and process chemists to operate at higher substrate concentrations without triggering the severe enzymatic shutdown seen with branched-chain analogs.

Clinical Diagnostic Kits for Male Infertility

Directly utilizing the absolute specificity of 2-oxohexanoic acid for LDH-C4 over ubiquitous LDH-1/5, this compound is the essential substrate for formulating spectrophotometric assays that quantify sperm concentration and spermatogenesis health in human seminal plasma [1].

Industrial Biocatalysis of L-Norleucine

Leveraging engineered omega-transaminases, 2-oxohexanoic acid is the obligate 6-carbon precursor for the high-yield (>99.1%), enantiopure (>99.9% ee) manufacturing of L-norleucine, a critical non-canonical amino acid used in advanced peptide therapeutics [2].

Economical Co-Substrate Recycling in Multi-Enzyme Cascades

Employed as a redox couple with L-norleucine in L-amino acid oxidase (LAAO) cascades, 2-oxohexanoic acid allows process engineers to reduce costly oxidase enzyme loading by nearly 80% compared to traditional pyruvate-based recycling systems [3].

Physical Description

Solid

XLogP3

1

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2492-75-3

Wikipedia

2-oxohexanoate
2-oxohexanoic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Oxo fatty acids [FA0106]

Dates

Last modified: 08-15-2023

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